molecular formula C4H7NO2 B15213246 5-Methyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-67-6

5-Methyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B15213246
CAS No.: 61184-67-6
M. Wt: 101.10 g/mol
InChI Key: BSCYNNJOIQNZAU-UHFFFAOYSA-N
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Description

5-Methyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound under basic conditions to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for isoxazoles, including 5-Methyl-4,5-dihydroisoxazol-5-ol, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods utilize eco-friendly catalysts and conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, dihydroisoxazoles, and oxo derivatives, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Methyl-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61184-67-6

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

5-methyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C4H7NO2/c1-4(6)2-3-5-7-4/h3,6H,2H2,1H3

InChI Key

BSCYNNJOIQNZAU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=NO1)O

Origin of Product

United States

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